1-(Hydroxymethyl)-4-prop-1-en-2-ylcyclohex-2-en-1-ol
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Overview
Description
(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol is a naturally occurring monoterpene alcohol. It is commonly found in the essential oils of various plants, particularly in citrus fruits. This compound is known for its pleasant citrus aroma and is widely used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol can be achieved through several methods. One common approach involves the hydration of (4R)-limonene, a naturally occurring terpene. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol often involves the use of supercritical fluid extraction techniques. This method is environmentally friendly and allows for the efficient extraction of the compound from plant materials .
Chemical Reactions Analysis
Types of Reactions
(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metals.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the formulation of fragrances, flavors, and cosmetics
Mechanism of Action
The mechanism of action of (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it can inhibit the growth of certain bacteria by disrupting their cell membranes .
Comparison with Similar Compounds
Similar Compounds
(4R)-Limonene: A precursor to (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol, known for its citrus scent.
(4R)-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol: Another monoterpene alcohol with similar properties
Uniqueness
What sets (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol apart is its unique combination of a hydroxyl group and a methylethenyl group on the cyclohexene ring. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
1-(hydroxymethyl)-4-prop-1-en-2-ylcyclohex-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-8(2)9-3-5-10(12,7-11)6-4-9/h3,5,9,11-12H,1,4,6-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENWKJRXARYCGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(C=C1)(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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